FAK Inhibitory Potency: 4-(Morpholinomethyl)phenyl-Containing Compound vs. Clinical Candidate TAE226
A 2,4-dianilinopyrimidine derivative (compound 8a) incorporating the 4-(morpholinomethyl)phenyl moiety from 4-(Morpholinomethyl)benzoic acid exhibits potent anti-FAK activity with an IC50 of 0.047 ± 0.006 μM. This represents a significant improvement over the clinical FAK inhibitor TAE226, as the compound was noted to be superior in inducing apoptosis, arresting cell cycle progression in S/G2 phase, and inhibiting cell migration [1]. The presence of the 4-(morpholinomethyl)phenyl group was critical for this enhanced pharmacological profile.
| Evidence Dimension | FAK Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.047 ± 0.006 μM |
| Comparator Or Baseline | TAE226 (Clinical FAK Inhibitor) |
| Quantified Difference | Compound 8a displayed superior effects in apoptosis induction and cell migration inhibition. |
| Conditions | In vitro enzymatic assay and cellular assays in H1975 and A431 cancer cell lines. |
Why This Matters
This quantifiable potency advantage justifies the procurement of 4-(Morpholinomethyl)benzoic acid for FAK inhibitor development programs where improved cellular efficacy over existing clinical candidates like TAE226 is required.
- [1] Han C, Shen K, Wang S, et al. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. 2021;26(14):4187. DOI: 10.3390/molecules26144187. View Source
